molecular formula C15H24ClNO3 B086068 Parethoxycaine hydrochloride CAS No. 136-46-9

Parethoxycaine hydrochloride

Cat. No. B086068
CAS RN: 136-46-9
M. Wt: 301.81 g/mol
InChI Key: SFLZPZAKIKUJKP-UHFFFAOYSA-N
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Description

Parethoxycaine, also known as Intracaine, is an ester series local anesthetic agent . It has been used by topical application mainly for mouth and throat .


Molecular Structure Analysis

The molecular formula of Parethoxycaine hydrochloride is C15H24ClNO3 . The InChI code is 1S/C15H23NO3.ClH/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3;/h7-10H,4-6,11-12H2,1-3H3;1H .


Physical And Chemical Properties Analysis

Parethoxycaine hydrochloride has a molecular weight of 301.81 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Treatment of Vasovagal Syncope : Paroxetine Hydrochloride has been found effective in preventing vasovagal syncope in patients who are resistant to traditional therapies (Di Girolamo et al., 1999).

  • Environmental Risk Assessment : Studies on the environmental impact of Paroxetine Hydrochloride suggest that its residues are unlikely to persist in aquatic environments after discharge from wastewater treatment facilities (Cunningham et al., 2004).

  • Pharmacological Profile : Paroxetine Hydrochloride, a selective serotonin reuptake inhibitor, is indicated for several disorders including depression, anxiety, and panic disorder. Its physicochemical properties, pharmacokinetics, and pharmacological effects have been extensively documented (Germann et al., 2013).

  • Interaction with Other Drugs : Paroxetine's inhibition of cytochrome P450 2D6 can affect the biotransformation and efficacy of other drugs, such as reducing the hypoalgesic effect of Tramadol (Laugesen et al., 2005).

  • Neonatal Effects : Third-trimester exposure to Paroxetine Hydrochloride can lead to a high rate of neonatal complications, possibly due to discontinuation syndrome in neonates (Costei et al., 2002).

  • Treatment of Premature Ejaculation : Paroxetine Hydrochloride shows effectiveness in treating premature ejaculation, both on a chronic and ‘on-demand’ basis (McMahon & Touma, 1999).

  • Solid-State Forms : Paroxetine Hydrochloride exists in different solid-state forms, with their degrees of hydration affecting their stability and efficacy (Buxton et al., 1988).

  • Treatment of Irritable Bowel Syndrome : Paroxetine Hydrochloride has shown significant efficacy in treating refractory irritable bowel syndrome, improving symptoms and emotional state of patients (Ren Yongqiang, 2012).

Safety And Hazards

While specific safety and hazard information for Parethoxycaine hydrochloride is not available, it’s important to handle all local anesthetics with care due to their potent biological activity .

properties

IUPAC Name

2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3;/h7-10H,4-6,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLZPZAKIKUJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159621
Record name Parethoxycaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parethoxycaine hydrochloride

CAS RN

136-46-9
Record name Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parethoxycaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parethoxycaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(diethylamino)ethyl 4-ethoxybenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARETHOXYCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414P5USJ7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HS SUCCINATE - American Journal of Hospital Pharmacy, 1959 - academic.oup.com
• THE FOLLOWING MONOGRAPHS and Supplement al statements on drugs have been" authorized by the Council on Drugs of the American Medical Association for publication and …
Number of citations: 0 academic.oup.com
E Haneke - Anesthesia and analgesia in dermatologic surgery, 2019 - taylorfrancis.com
Local anesthetics have revolutionized surgery and many more medical subspecialties. The first local anesthetic ever used was cocaine, which remained for many years the only active …
Number of citations: 3 www.taylorfrancis.com
A Subpart, B Subpart - tbt.sist.org.cn
The Food and Drug Administration’s policy in administering the new-drug, antibiotic, and other regulatory provisions of the Federal Food, Drug, and Cosmetic Act regarding fixed …
Number of citations: 0 tbt.sist.org.cn
HD Kautz, CA Dragstedt - American Journal of Health-System …, 1959 - academic.oup.com
• ATTEMPT. s TO PREVENT gastric irritation and vomiting by encjosing irritant drugs within gastro-resistant coatings are credited to Unna and others more than 100 years ago bome of …
Number of citations: 0 academic.oup.com
TAST BINDER - American Journal of Hospital …, 1959 - American Society of Hospital …
Number of citations: 0

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